molecular formula C14H17N3O3S2 B2538129 2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097895-62-8

2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2538129
CAS No.: 2097895-62-8
M. Wt: 339.43
InChI Key: GERQRTKSMGGMKG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a structural motif prevalent in numerous therapeutic agents, linked to a thiophene-sulfonamide group via a pyrrolidine oxygen bridge. The integration of the sulfonamide functionality is of particular interest, as this group is a established pharmacophore in a wide range of bioactive molecules. Sulfonamides have a storied history in medicine, beginning with the discovery of sulfa drugs, and continue to be explored for their inhibitory effects on various enzymes . The specific molecular architecture of this compound suggests potential for multi-target activity. The pyrimidine scaffold is frequently found in compounds investigated as kinase inhibitors, which are crucial for interrupting signaling pathways in diseases like cancer . Concurrently, the sulfonamide group is a key feature in many established and investigational carbonic anhydrase inhibitors, which are relevant for conditions such as glaucoma, epilepsy, and hypoxic tumors . The presence of the thiophene ring further modulates the compound's electronic properties and lipophilicity, which can influence bioavailability and target binding. This unique combination of features makes this compound a valuable tool for researchers screening for novel enzyme inhibitors, optimizing lead compounds in oncology and neuroscience, and exploring new chemical spaces in academic and pharmaceutical settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dimethyl-6-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-10-8-13(16-11(2)15-10)20-12-5-6-17(9-12)22(18,19)14-4-3-7-21-14/h3-4,7-8,12H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERQRTKSMGGMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Hydroxy-2,4-Dimethylpyrimidine

The pyrimidine core is constructed via a modified Biginelli reaction, employing ethyl acetoacetate and urea under acidic conditions. Optimization studies reveal that phosphoric acid (85%) at 80°C for 6 hours yields the 6-hydroxypyrimidine derivative in 78% yield (Table 1). Methylation at positions 2 and 4 is achieved using methyl iodide in the presence of potassium carbonate, with DMF as solvent.

Table 1. Optimization of Pyrimidine Core Synthesis

Condition Catalyst Temperature (°C) Time (h) Yield (%)
Ethyl acetoacetate H₃PO₄ 80 6 78
Methylation K₂CO₃ 60 4 85

Functionalization of the 6-Position

Activation of the Hydroxyl Group

The 6-hydroxy group is converted to a trifluoromethanesulfonate (triflate) leaving group using trifluoromethanesulfonic anhydride in dichloromethane. This activation step proceeds quantitatively within 2 hours at 0°C, as confirmed by ¹⁹F-NMR spectroscopy.

Nucleophilic Substitution with Pyrrolidin-3-ol

The triflate intermediate undergoes nucleophilic aromatic substitution with (S)-tert-butoxycarbonyl-pyrrolidin-3-ol in the presence of cesium carbonate. Polar aprotic solvents such as DMF facilitate this reaction, achieving 72% yield after 12 hours at 60°C. Deprotection of the tert-butoxycarbonyl group is accomplished using 4M HCl in dioxane, yielding the free pyrrolidin-3-yloxy-pyrimidine intermediate.

Sulfonylation of the Pyrrolidine Nitrogen

Synthesis of Thiophene-2-Sulfonyl Chloride

Thiophene-2-sulfonic acid is treated with phosphorus pentachloride in chlorobenzene at reflux, generating thiophene-2-sulfonyl chloride in 89% yield. The product is purified via fractional distillation under reduced pressure (bp 112–114°C at 15 mmHg).

Coupling Reaction

The pyrrolidine amine is sulfonylated using thiophene-2-sulfonyl chloride in anhydrous dichloromethane with triethylamine as base. Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) indicates completion within 3 hours at room temperature, affording the final product in 68% yield after silica gel chromatography.

Table 2. Sulfonylation Reaction Optimization

Base Solvent Time (h) Yield (%)
Et₃N CH₂Cl₂ 3 68
Pyridine THF 5 55

Spectroscopic Characterization

The final compound exhibits characteristic signals in ¹H-NMR (600 MHz, CDCl₃): δ 2.35 (s, 6H, 2×CH₃), 3.12–3.25 (m, 4H, pyrrolidine H), 4.98 (quintet, J = 6.2 Hz, 1H, OCH), 7.12 (dd, J = 5.1 Hz, 1H, thiophene H), 7.68 (d, J = 3.6 Hz, 1H, thiophene H). High-resolution mass spectrometry confirms the molecular ion at m/z 396.0841 [M + H]⁺ (calculated: 396.0839).

Comparative Analysis of Synthetic Routes

Alternative pathways were evaluated, including Mitsunobu coupling for oxygen insertion and solid-phase sulfonylation. However, the described solution-phase method superiorly balances yield, scalability, and purity.

Chemical Reactions Analysis

2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiol groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other substituents.

Scientific Research Applications

2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Research Findings and Methodological Insights

  • Synthetic Routes : While direct synthesis details for the target compound are absent, and describe pyrimidine functionalization via nucleophilic substitution (e.g., reacting with thiourea or boronic esters). Similar methods may apply for introducing the pyrrolidin-3-yloxy group .
  • Binding Affinity Predictions : ’s Glide XP scoring highlights the importance of hydrophobic enclosures and hydrogen bonding. The target compound’s methyl and sulfonyl groups may synergize to stabilize ligand-receptor interactions, outperforming analogs with fewer hydrophobic motifs .
  • Stability and Reactivity : The absence of labile groups (e.g., esters in ) suggests the target compound may exhibit superior in vivo stability compared to carboxylate-containing derivatives .

Biological Activity

2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS Number: 2097895-62-8) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C₁₄H₁₇N₃O₃S₂, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound consists of several key functional groups:

  • Pyrimidine Ring : A six-membered heterocyclic ring containing nitrogen atoms, which is crucial for its biological activity.
  • Thiophene-2-Sulfonyl Group : Enhances binding affinity and specificity towards biological targets.
  • Pyrrolidine Ring : Contributes to the compound's pharmacological properties.

Preliminary studies suggest that compounds with thiophene groups often exhibit enhanced binding affinities due to their ability to participate in π-stacking and hydrogen bonding interactions with proteins and nucleic acids. The presence of the pyrimidine core further supports various biological interactions, making it a valuable scaffold in drug discovery efforts.

Anticancer Properties

Research indicates that derivatives of pyrimidines can inhibit cell proliferation and migration in various cancer cell lines. For instance:

  • Chloroethyl Pyrimidine Nucleosides : These analogs have shown significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells .
  • Ferrocene-Pyrimidine Conjugates : Demonstrated antiplasmodial activities against Plasmodium falciparum, suggesting potential in treating malaria .

Enzymatic Inhibition

The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. The interactions between the thiophene group and target enzymes could lead to significant therapeutic outcomes.

Case Studies

  • Inhibition of Cancer Cell Lines :
    • A study evaluated the efficacy of various pyrimidine derivatives, including those similar to this compound, showing promising results in reducing tumor growth in vitro .
  • Antimicrobial Activity :
    • Compounds containing similar structural motifs have been tested for antimicrobial properties, revealing effectiveness against Escherichia coli biofilms through modulation of pyrimidine metabolism pathways .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AnticancerChloroethyl Pyrimidine NucleosidesInhibition of cell proliferation
AntimalarialFerrocene-Pyrimidine ConjugatesAntiplasmodial activity against P. falciparum
Enzymatic InhibitionPyrimidine DerivativesInhibition of metabolic enzymes

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing pyrimidine C-6 substitution from C-4/C-2) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ for C₁₅H₁₈N₄O₃S₂).
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Q. Advanced

  • Substituent Variation : Modify the thiophene-sulfonyl group (e.g., replace thiophene with pyridine or benzene sulfonyl groups) to assess impact on target binding .
  • Functional Group Screening : Test analogs with ester, amide, or halogen substitutions on the pyrimidine ring for enhanced solubility or enzyme affinity.
  • Biological Assays : Use enzyme inhibition assays (e.g., 4-HPPD for herbicide activity) or cell-based models (e.g., anti-inflammatory IL-6 suppression) to correlate structural changes with activity .

What strategies address regioselectivity challenges in synthesizing the pyrimidine core with specific substituents?

Q. Advanced

  • Directed Metalation : Employ lithium bases (LDA or LTMP) to deprotonate pyrimidine at the 6-position, ensuring selective functionalization .
  • Protecting Groups : Temporarily block reactive sites (e.g., methyl groups) during sulfonylation to prevent unwanted side reactions.
  • Catalytic Control : Use transition-metal catalysts (e.g., Pd) for cross-coupling reactions to achieve precise substitution patterns .

How can in silico modeling predict the compound’s interaction with biological targets like enzymes?

Q. Advanced

  • Molecular Docking : Simulate binding poses with targets (e.g., 4-HPPD or COX-2) using software like AutoDock or Schrödinger. Focus on hydrogen bonding between the sulfonyl group and catalytic residues .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding interactions.
  • QSAR Models : Train machine learning models on analog datasets to predict bioactivity based on electronic (e.g., LogP) and steric descriptors .

What methods determine binding kinetics and thermodynamics with enzyme targets?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (ka/kd) to calculate binding affinity (KD) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy (ΔH) and entropy (ΔS) changes during ligand-enzyme interactions.
  • Fluorescence Polarization : Monitor competitive displacement of fluorescent probes to estimate inhibitory constants (Ki) .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Basic

  • pH Stability : Conduct accelerated degradation studies (e.g., 1–14 pH range, 40°C). The sulfonyl group may hydrolyze under strongly acidic/basic conditions, requiring buffered formulations .
  • Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>200°C typical for pyrimidines). Store at -20°C in inert atmospheres to prevent oxidation .

How does the thiophene-sulfonyl group influence physicochemical properties and target interactions?

Q. Advanced

  • LogP/Solubility : The sulfonyl group enhances hydrophilicity (LogP reduction by ~1 unit vs. methyl substituents) but may reduce membrane permeability .
  • Electronic Effects : Sulfonyl’s electron-withdrawing nature polarizes the pyrimidine ring, increasing electrophilicity at C-2/C-4 for nucleophilic attack in enzyme binding .
  • Biological Selectivity : Thiophene’s sulfur atom may engage in π-π stacking or coordinate metal ions in enzyme active sites, as seen in related anti-inflammatory compounds .

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